molecular formula C21H26FN5O5S B11016899 {1-[(2,4-Dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidin-3-yl}[4-(4-fluorophenyl)piperazin-1-yl]methanone

{1-[(2,4-Dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidin-3-yl}[4-(4-fluorophenyl)piperazin-1-yl]methanone

Cat. No.: B11016899
M. Wt: 479.5 g/mol
InChI Key: JAEPIZUOOUPREL-UHFFFAOYSA-N
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Description

The compound “{1-[(2,4-Dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidin-3-yl}[4-(4-fluorophenyl)piperazin-1-yl]methanone” is a complex organic molecule that features a combination of piperidine, pyrimidine, and piperazine moieties. These structural components are often found in pharmacologically active compounds, making this compound of significant interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “{1-[(2,4-Dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidin-3-yl}[4-(4-fluorophenyl)piperazin-1-yl]methanone” typically involves multi-step organic reactions. The process may start with the preparation of the piperidine and piperazine intermediates, followed by their functionalization and coupling with the pyrimidine derivative. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors and continuous flow systems to optimize the reaction conditions and minimize waste. The use of automated systems for monitoring and controlling the reaction parameters would be essential to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

The compound “{1-[(2,4-Dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidin-3-yl}[4-(4-fluorophenyl)piperazin-1-yl]methanone” can undergo various chemical reactions, including:

    Oxidation: The presence of hydroxyl groups in the pyrimidine ring makes it susceptible to oxidation reactions.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The aromatic fluorine and sulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

The compound “{1-[(2,4-Dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidin-3-yl}[4-(4-fluorophenyl)piperazin-1-yl]methanone” has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate biological pathways and interactions due to its structural similarity to bioactive molecules.

    Medicine: Its potential pharmacological properties make it a candidate for drug development and therapeutic research.

    Industry: The compound’s unique chemical properties can be exploited in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “{1-[(2,4-Dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidin-3-yl}[4-(4-fluorophenyl)piperazin-1-yl]methanone” involves its interaction with specific molecular targets and pathways. The piperidine and piperazine moieties may interact with neurotransmitter receptors, while the pyrimidine ring could engage in hydrogen bonding and π-π interactions with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: These compounds share the piperidine ring and exhibit similar pharmacological activities.

    Pyrimidine derivatives: Compounds with pyrimidine rings are known for their roles in DNA synthesis and enzyme inhibition.

    Piperazine derivatives: These compounds are often used in the development of antipsychotic and antiemetic drugs.

Properties

Molecular Formula

C21H26FN5O5S

Molecular Weight

479.5 g/mol

IUPAC Name

5-[3-[4-(4-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl]sulfonyl-6-methyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C21H26FN5O5S/c1-14-18(19(28)24-21(30)23-14)33(31,32)27-8-2-3-15(13-27)20(29)26-11-9-25(10-12-26)17-6-4-16(22)5-7-17/h4-7,15H,2-3,8-13H2,1H3,(H2,23,24,28,30)

InChI Key

JAEPIZUOOUPREL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

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